molecular formula C18H17NO4 B2600909 (E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-3-yl)prop-2-en-1-one CAS No. 2035003-64-4

(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-3-yl)prop-2-en-1-one

Cat. No. B2600909
CAS RN: 2035003-64-4
M. Wt: 311.337
InChI Key: NDZXYYVLTITKHL-DAFODLJHSA-N
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Description

(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 311.337. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated innovative methods for synthesizing and functionalizing heterocyclic compounds, including furans and pyrroles, which are pivotal in chemical synthesis due to their prevalence in natural products, pharmaceutical agents, and materials. For instance, the addition and cyclization reactions of specific furanones have been explored, resulting in the formation of imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines with significant ring cleavage, illustrating the potential for creating diverse chemical structures (Huang & Wamhoff, 1984). Similarly, the addition/oxidative rearrangement of 3-furfurals and 3-furyl imines offers new pathways to substituted furans and pyrroles, highlighting the versatile synthetic utility of these compounds (Kelly, Kerrigan, & Walsh, 2008).

Novel Heterocyclic Structures

The synthesis of novel tetra-substituted furan[3,2-b]pyrroles from simple furaldehyde showcases the potential for creating large libraries of isosteres for the indole scaffold, where the benzene ring is replaced by the furan ring, opening new avenues for drug discovery and materials science (Milkiewicz, Parks, & Lu, 2003).

Functional Group Transformation

Research into the metal-free three-component, domino reaction of 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates has been developed to efficiently prepare sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This showcases excellent functional group tolerance and efficiency, highlighting the potential for creating complex molecules with broad applicability in medicinal chemistry and materials science (Cui, Zhu, Li, & Cao, 2018).

Heterocyclic Chemistry Overview

The broad scope of heterocyclic chemistry encompasses the study of pyrroles, thiophenes, furans, and their benzofused counterparts, underscoring the foundational role of these compounds in organic synthesis, drug design, and material science. Their reactivity, synthesis, and potential applications in various fields are a testament to the versatility and importance of heterocyclic compounds in scientific research (Davies, 1992).

properties

IUPAC Name

(E)-1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-3-(furan-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-18(4-1-13-6-8-21-11-13)19-7-5-15(10-19)14-2-3-16-17(9-14)23-12-22-16/h1-4,6,8-9,11,15H,5,7,10,12H2/b4-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZXYYVLTITKHL-DAFODLJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C=CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)/C=C/C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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